molecular formula C9H20ClN B6279770 rac-(1s,4s)-4-(propan-2-yl)cyclohexan-1-amine hydrochloride, cis CAS No. 1087351-25-4

rac-(1s,4s)-4-(propan-2-yl)cyclohexan-1-amine hydrochloride, cis

Cat. No. B6279770
CAS RN: 1087351-25-4
M. Wt: 177.7
InChI Key:
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Description

Rac-(1S,4S)-4-(propan-2-yl)cyclohexan-1-amine hydrochloride, cis (also known as RAC-CHX-HCl) is an organic compound that is widely used in scientific research. This compound has been used in a variety of applications, ranging from studying the structure of proteins to the development of new drugs. RAC-CHX-HCl is a chiral compound, which means it has two mirror-image forms that are chemically identical but differ in their three-dimensional structure. This property makes it an ideal tool for studying the structure and function of proteins, as it can be used to distinguish between different forms of the same molecule.

Scientific Research Applications

RAC-CHX-HCl has been used in a variety of scientific research applications. It has been used to study the structure and function of proteins, as its chiral nature allows for the discrimination of different forms of the same molecule. It has also been used to study the effects of drugs on proteins, as well as to develop new drugs. Additionally, RAC-CHX-HCl has been used to study the structure of DNA and to develop new methods for gene therapy.

Mechanism of Action

RAC-CHX-HCl works by binding to certain proteins in the body, such as those involved in the regulation of gene expression. This binding causes the proteins to change their structure and function, which in turn can have an effect on the expression of certain genes. This mechanism of action is the basis for the use of RAC-CHX-HCl in the development of new drugs.
Biochemical and Physiological Effects
RAC-CHX-HCl has been shown to have a number of biochemical and physiological effects. In particular, it has been shown to have an effect on the regulation of gene expression, as well as on the structure and function of proteins. Additionally, it has been shown to have an effect on the metabolism of certain drugs, as well as on the production of certain hormones.

Advantages and Limitations for Lab Experiments

RAC-CHX-HCl has several advantages for use in lab experiments. It is a chiral compound, which allows for the discrimination of different forms of the same molecule. Additionally, it is relatively easy to synthesize, and it is stable in a variety of solvents. However, there are also some limitations to its use in lab experiments. It is a relatively expensive compound, and it is not as widely available as some other compounds. Additionally, it is not very soluble in water, which can make it difficult to use in some experiments.

Future Directions

RAC-CHX-HCl has a number of potential future applications. It could be used to develop new drugs, as it is able to bind to certain proteins and alter their structure and function. Additionally, it could be used to study the structure of DNA and develop new methods for gene therapy. Additionally, it could be used to study the effects of drugs on proteins, as well as to study the metabolism of certain drugs. Finally, it could be used to study the structure and function of proteins, as its chiral nature allows for the discrimination of different forms of the same molecule.

Synthesis Methods

RAC-CHX-HCl is synthesized by reacting cyclohexanamine with propan-2-yl chloroformate in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) at a temperature of around 100°C. This reaction yields a mixture of cis and trans isomers of RAC-CHX-HCl, which can be separated by column chromatography.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1s,4s)-4-(propan-2-yl)cyclohexan-1-amine hydrochloride, cis involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "Cyclohexene", "Propan-2-amine", "Hydrochloric acid", "Sodium hydroxide", "Sodium chloride", "Isopropyl alcohol", "Ethyl acetate", "Sodium sulfate" ], "Reaction": [ "1. Cyclohexene is reacted with hydrochloric acid to form cyclohexyl chloride.", "2. Cyclohexyl chloride is reacted with propan-2-amine in the presence of sodium hydroxide to form rac-(1s,4s)-4-(propan-2-yl)cyclohexan-1-amine.", "3. The amine product is then reacted with hydrochloric acid to form rac-(1s,4s)-4-(propan-2-yl)cyclohexan-1-amine hydrochloride, cis.", "4. The hydrochloride salt is isolated by precipitation with isopropyl alcohol and ethyl acetate, followed by drying with sodium sulfate." ] }

CAS RN

1087351-25-4

Product Name

rac-(1s,4s)-4-(propan-2-yl)cyclohexan-1-amine hydrochloride, cis

Molecular Formula

C9H20ClN

Molecular Weight

177.7

Purity

95

Origin of Product

United States

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